molecular formula C18H32N2O6 B4291249 3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)

3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)

Cat. No. B4291249
M. Wt: 372.5 g/mol
InChI Key: COFRKNWVRTYIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)’, commonly known as HDTMA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. HDTMA is a cationic surfactant that has a unique structure consisting of two oxazolidinone rings connected by a hexane chain. The compound is widely used in scientific research due to its ability to form stable complexes with various anionic compounds.

Mechanism of Action

The mechanism of action of HDTMA is based on its ability to form stable complexes with various anionic compounds. The compound has a positively charged head group that can interact with negatively charged compounds, leading to the formation of stable complexes. The formation of these complexes has been extensively studied in various applications, including the synthesis of nanoparticles and drug delivery systems.
Biochemical and Physiological Effects
HDTMA has been shown to have various biochemical and physiological effects. The compound has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. HDTMA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HDTMA in lab experiments is its ability to form stable complexes with various anionic compounds, making it a versatile surfactant for various applications. However, the compound has some limitations, including its potential toxicity and environmental impact. Therefore, it is important to use HDTMA with caution and follow proper safety protocols.

Future Directions

There are several future directions for the use of HDTMA in scientific research. One potential application is in the synthesis of metal-organic frameworks and zeolites, where HDTMA can be used as a template to control the size and shape of the resulting materials. Another potential application is in the development of drug delivery systems, where HDTMA can be used to encapsulate and deliver drugs to specific target sites. Additionally, HDTMA can be used in the development of antimicrobial agents and anti-inflammatory drugs.
In conclusion, HDTMA is a versatile compound that has been extensively studied for its potential applications in various fields of science. The compound has a unique structure that allows it to form stable complexes with various anionic compounds, making it a valuable surfactant for various applications. While HDTMA has some limitations, its potential applications in scientific research make it an important compound for future studies.

Scientific Research Applications

HDTMA has been extensively used in scientific research, particularly in the fields of chemistry, biology, and materials science. The compound is commonly used as a surfactant in various applications, including the synthesis of nanoparticles, drug delivery systems, and separation techniques. HDTMA has also been used as a template in the synthesis of various metal-organic frameworks and zeolites.

properties

IUPAC Name

4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6/c1-15(2)17(5,23)19(13(21)25-15)11-9-7-8-10-12-20-14(22)26-16(3,4)18(20,6)24/h23-24H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFRKNWVRTYIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCCCCCN2C(=O)OC(C2(C)O)(C)C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
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3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
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3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
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3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
Reactant of Route 5
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3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
Reactant of Route 6
Reactant of Route 6
3,3'-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)

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